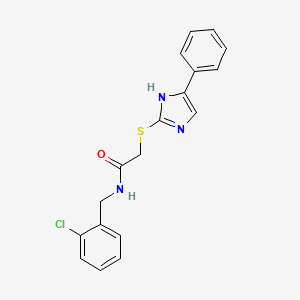

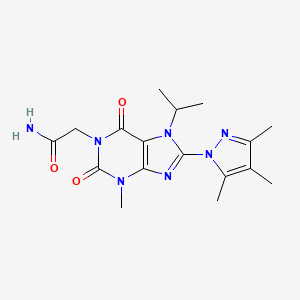

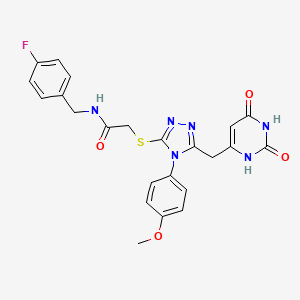

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate, also known as MMCC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of coumarin derivatives and has shown promising results in various scientific research applications.

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

- A study on a similar compound, HM-30181, focused on its metabolism and pharmacokinetics in rats. The study identified various metabolites and outlined the metabolic pathways for HM-30181 (Paek et al., 2006).

Antibacterial Activity

- Research on 4-hydroxy-chromen-2-one derivatives, which are structurally similar, demonstrated notable antibacterial effects. This study synthesized and evaluated the antibacterial activity of these compounds against various bacterial strains (Behrami & Dobroshi, 2019).

Chemical Synthesis and Reactions

- A study involving methoxycarbonylcarbene and its reactions with certain oxazolidines, leading to the formation of substituted esters of morpholine-3-carboxylic acid, demonstrates the chemical versatility and reactivity of related compounds (Molchanov et al., 2001).

Peptidomimetic Chemistry

- Enantiopure Fmoc-protected morpholine-3-carboxylic acid, used in peptidomimetic chemistry, was synthesized through a practical route. This compound is instrumental in the synthesis of peptides and peptidomimetics (Sladojevich et al., 2007).

Neuroprotection and Enzyme Inhibition

- Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were synthesized and evaluated for their neuroprotective effects and enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butylcholinestrase (BuChE) (Sameem et al., 2017).

Novel Synthetic Routes

- A study reported an organocatalytic domino reaction involving morpholine, showcasing a novel synthetic approach to compounds like 1,4-dihydroquinolines and 4H-chromenes (Wang et al., 2020).

Chemical Structure Analysis

- The synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in various biologically active compounds, demonstrates the relevance of such structures in pharmaceutical and chemical research (Zhu et al., 2014).

Propriétés

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-25-16-5-2-14(3-6-16)18-12-15-4-7-17(13-19(15)28-20(18)23)27-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDXHGSUJVAFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B3009693.png)

![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)

![2-Ethyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3009704.png)

![N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B3009707.png)